molecular formula C17H18N2O2S B3880773 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B3880773
M. Wt: 314.4 g/mol
InChI Key: YIOBIPLEMUXSME-UHFFFAOYSA-N
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Description

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 3,4-dimethoxybenzaldehyde in the presence of sulfur-containing reagents. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives, depending on the specific reaction and conditions.

Scientific Research Applications

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-(3,4-dimethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
  • (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

Uniqueness

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific structural features, such as the presence of both benzyl and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-14-9-8-13(11-15(14)21-2)17-19-18-16(22-17)10-12-6-4-3-5-7-12/h3-9,11,17,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBIPLEMUXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NN=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Reactant of Route 2
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Reactant of Route 3
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Reactant of Route 4
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Reactant of Route 5
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Reactant of Route 6
5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole

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